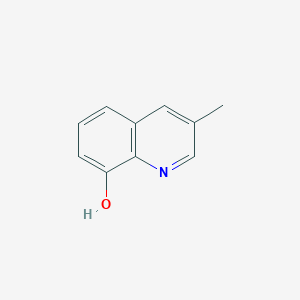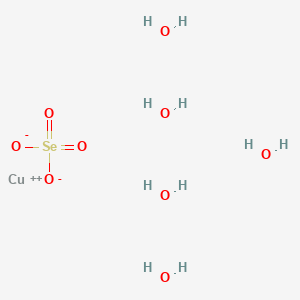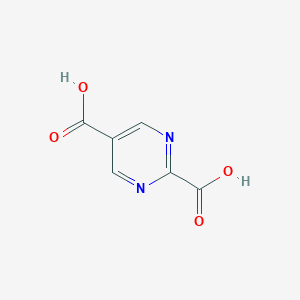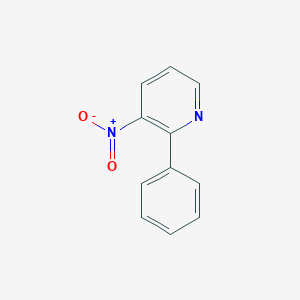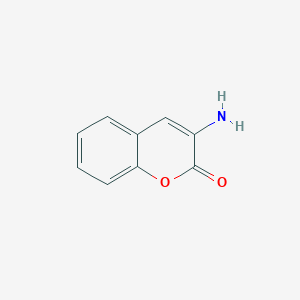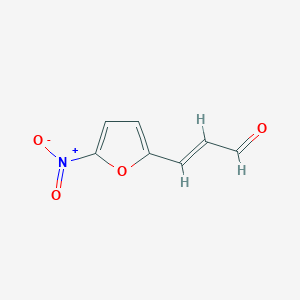
(E)-3-(5-ニトロフラン-2-イル)アクリルアルデヒド
概要
説明
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is a chemical compound with the molecular formula C7H5NO4. It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and aldehyde functional groups.
科学的研究の応用
(E)-3-(5-Nitrofuran-2-yl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit certain bacterial enzymes.
Medicine: Research has explored its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Nitrofuran derivatives are generally known to interact with various cellular components, disrupting their normal function .
Mode of Action
Nitrofuran compounds typically exert their effects through the generation of reactive oxygen species and the induction of oxidative stress, leading to dna damage .
Biochemical Pathways
Nitrofurans, in general, can interfere with various cellular processes, including DNA synthesis and repair, protein synthesis, and energy metabolism .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a freezer under -20°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.
Result of Action
Nitrofurans are generally known to cause cellular damage through the generation of reactive oxygen species and the induction of oxidative stress .
Action Environment
The compound’s storage requirements suggest that temperature and atmospheric conditions could potentially impact its stability and efficacy .
生化学分析
Biochemical Properties
The biochemical properties of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde are largely determined by its nitrofuran moiety . This moiety is known to be reactive towards several deuterated solvents
Molecular Mechanism
It is known that the compound exhibits reactivity towards several deuterated solvents , suggesting that it may interact with various biomolecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further processed to obtain (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde .
Industrial Production Methods: Industrial production methods for (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde often involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
化学反応の分析
Types of Reactions: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carboxylic acids and esters.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Products include 5-nitrofuran-2-carboxylic acid and its esters.
Reduction: Products include 5-aminofuran-2-acrylaldehyde.
Substitution: Products vary based on the nucleophile used but can include various substituted furans.
類似化合物との比較
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent.
Nitrofurantoin: A nitrofuran compound used to treat urinary tract infections.
Furazolidone: Used to treat bacterial diarrhea and Helicobacter pylori infections.
Comparison: (E)-3-(5-Nitrofuran-2-yl)acrylaldehyde is unique due to its specific structure, which includes both nitro and aldehyde functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrofuran derivatives.
特性
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCZMGIIFEEPU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031099 | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52661-56-0, 1874-22-2 | |
| Record name | trans-3-(5-Nitro-2-furyl)acrolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52661-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-(5-Nitro-2-furyl)acrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052661560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitrofuryl-2-acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-3-(5-nitro-2-furyl)acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-nitrofuran-2-acrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Nitrofuran-2-acrylaldehyde attractive for targeting the endoplasmic reticulum?
A1: While the provided research articles [, ] don't directly elaborate on the specific mechanisms of action of 5-Nitrofuran-2-acrylaldehyde, the study highlights its use as a cytotoxic warhead. The key lies in its conjugation to a fluorinated hydrophobic rhodol molecule. [] This rhodol derivative exhibits inherent properties that drive its accumulation within the ER of living cells. By linking 5-Nitrofuran-2-acrylaldehyde to this ER-targeting rhodol, researchers aimed to achieve localized delivery of the cytotoxic payload. This targeted approach is particularly interesting as it could potentially enhance the efficacy of the compound while minimizing off-target effects.
Q2: How does the targeted delivery of 5-Nitrofuran-2-acrylaldehyde compare to non-targeted delivery in terms of cytotoxicity?
A2: The research demonstrates a significant difference in cytotoxicity when 5-Nitrofuran-2-acrylaldehyde is delivered specifically to the ER. When conjugated to the ER-targeting fluorinated hydrophobic rhodol, the compound displayed comparable cytotoxicity to Eeyarestatin I, a known ER-specific cytotoxin. [] This suggests that targeted delivery to the ER significantly amplifies the cytotoxic effect of 5-Nitrofuran-2-acrylaldehyde. This finding underscores the potential of utilizing targeted drug delivery systems to enhance the efficacy of therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


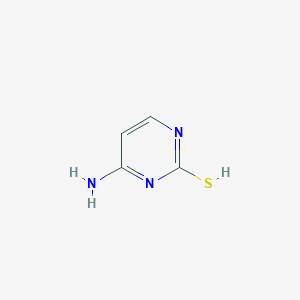
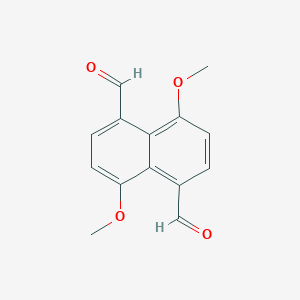
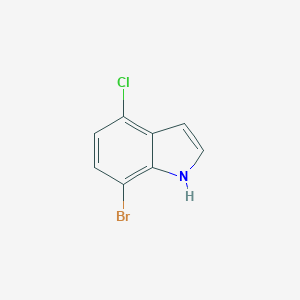

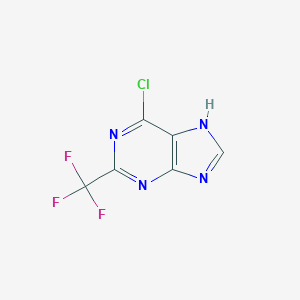
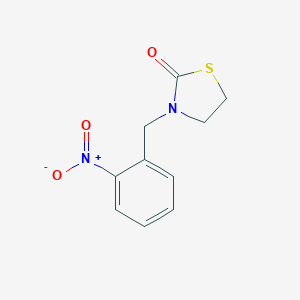
![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
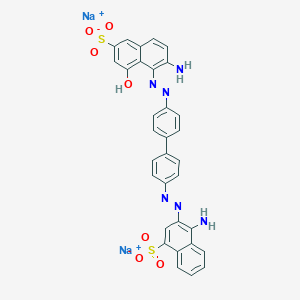
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)
